2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-piperidin-1-ylquinolin-8-yl)oxy-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)17-8-10-18(11-9-17)27-21(30)15-31-19-6-4-5-16-7-12-20(28-22(16)19)29-13-2-1-3-14-29/h4-12H,1-3,13-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLNLTAIJNZGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a quinoline moiety linked to a piperidine group and a trifluoromethyl-substituted phenyl group, which may enhance its pharmacological properties.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 443.47 g/mol
- Structure : The unique combination of functional groups is believed to influence the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
-
Antitubercular Activity :
- Derivatives of quinoline have shown effectiveness against both drug-susceptible and resistant strains of Mycobacterium tuberculosis . This suggests potential for this compound as a therapeutic agent in tuberculosis treatment.
-
Anti-inflammatory Effects :
- Some studies have reported anti-inflammatory properties, particularly in relation to conditions exacerbated by viral infections such as Japanese encephalitis . This activity may be linked to the compound's ability to modulate immune responses.
-
Antiviral Properties :
- The compound shows promise in inhibiting viral replication, which could be beneficial in treating various viral infections .
-
Anticancer Potential :
- Quinoline derivatives are known to inhibit certain kinases and exhibit cytotoxic effects against cancer cell lines . The presence of the trifluoromethyl group may further enhance these activities by improving the compound's lipophilicity.
The biological activity of this compound is likely mediated through interactions with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies involving molecular docking simulations have suggested potential binding affinities to proteins relevant in cancer and infectious diseases .
Comparative Analysis with Similar Compounds
To better understand the biological profile of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHFNO | Unique trifluoromethyl substitution enhances lipophilicity |
| N-(2-chloro-5-(trifluoromethyl)phenyl)-2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}acetamide | CHClFNO | Contains chlorine; potential alteration in activity |
| 4-{(1-piperidinyl)(quinolin-8-yloxy)}aniline | CHNO | Lacks trifluoromethyl group; simpler structure |
This table highlights how variations in structure can influence biological activity, emphasizing the significance of the trifluoromethyl group in enhancing pharmacological properties.
Case Studies
Several studies have explored the biological effects of quinoline derivatives, providing insights into their therapeutic potential:
-
Study on Antitubercular Activity :
- A study demonstrated that quinoline-based compounds exhibited significant activity against Mycobacterium tuberculosis, indicating that structural modifications could lead to improved efficacy against resistant strains .
-
Anti-inflammatory Research :
- Research has shown that certain quinoline derivatives can reduce inflammation markers in vitro, suggesting a mechanism that could be exploited for treating inflammatory diseases .
-
Anticancer Activity Assessment :
- In vitro assays revealed that specific derivatives inhibited cell proliferation in various cancer cell lines, supporting the hypothesis that structural features like the piperidine ring contribute to cytotoxic effects .
Comparison with Similar Compounds
Compound A : 2-{[2-(Piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 921884-09-5)
- Molecular Formula : C23H22F3N3O4
- Molecular Weight : 461.4 g/mol
- Key Difference : Replacement of the trifluoromethyl group (-CF3) with a trifluoromethoxy (-OCF3) group.
Compound B : 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS: 941909-27-9)
- Molecular Formula : C31H33N3O2
- Molecular Weight : 479.6 g/mol
- Key Differences :
- Substituent on Piperidine : A benzyl group at the 4-position of the piperidine ring.
- Aryl Group on Acetamide : 4-Ethylphenyl instead of 4-(trifluoromethyl)phenyl.
- Impact: The benzyl group increases hydrophobicity and steric hindrance, which could influence target selectivity.
Compound C : 2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2)
- Molecular Formula: C16H14F3NO3
- Molecular Weight : 325.3 g/mol
- Key Differences: Simplified phenoxyacetamide structure without a quinoline or piperidine moiety.
- Impact: The absence of the quinoline-piperidine scaffold limits its ability to interact with quinoline-specific targets (e.g., kinase inhibitors). However, the trifluoromethylphenyl group retains similar electronic properties to the target compound .
Physicochemical and Pharmacological Comparisons
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 445.4 | 461.4 | 479.6 | 325.3 |
| LogP (Predicted) | ~3.5 (estimated) | ~3.8 | ~4.2 | ~2.9 |
| Key Functional Groups | -CF3, piperidine | -OCF3 | Benzyl, -C2H5 | -CF3, -OH |
| Target Relevance | Kinase inhibition | Similar | Broader | Limited |
Notes:
- Lipophilicity : Compound B’s benzyl group increases LogP, enhancing membrane permeability but risking off-target interactions.
- Metabolic Stability : The -CF3 group in the target compound and Compound A improves resistance to oxidative metabolism compared to Compound B’s ethyl group .
- Synthetic Complexity: The quinoline-piperidine scaffold in the target compound requires multi-step synthesis, whereas Compound C is synthesized in fewer steps .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves:
- Coupling reactions : A quinoline-8-yloxy intermediate is reacted with a trifluoromethylphenyl acetamide derivative. This may require Buchwald-Hartwig amination or Ullmann-type coupling for aryl ether formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction efficiency.
- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC . Critical conditions include temperature control (60–120°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what key signals are observed?
- NMR spectroscopy :
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The CF₃ group:
- Enhances lipophilicity , improving membrane permeability.
- Acts as an electron-withdrawing group, stabilizing the molecule via inductive effects and altering electronic distribution in the phenyl ring .
- Increases metabolic stability by resisting oxidative degradation .
Advanced Questions
Q. What methodological approaches optimize the yield of the quinoline-piperidine coupling step?
Optimization strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance coupling efficiency .
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side product formation.
- Solvent effects : High-boiling solvents (e.g., toluene) improve reaction homogeneity . Yield tracking via LC-MS ensures real-time adjustments .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Contradictions may arise from:
- Assay conditions : Varying pH, serum proteins, or incubation times affect compound stability. Orthogonal assays (e.g., SPR vs. cell-based) validate target engagement .
- Metabolic interference : Liver microsome studies assess metabolic stability, while co-administration with CYP450 inhibitors clarifies off-target effects .
- Computational validation : Molecular dynamics simulations predict binding modes under different conditions .
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- Docking studies : Software like AutoDock Vina models interactions with ATP-binding pockets, prioritizing residues (e.g., hinge region lysine) for hydrogen bonding .
- Free energy perturbation (FEP) : Quantifies energy changes upon CF₃ substitution to refine affinity predictions .
- Comparative analysis : Aligns results with known quinoline-based inhibitors (e.g., imatinib analogs) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
